molecular formula C10H14N2O4S B14912713 2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide

2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide

Cat. No.: B14912713
M. Wt: 258.30 g/mol
InChI Key: JEYLGZTZIHZFCY-UHFFFAOYSA-N
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Description

2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide is an organic compound with the molecular formula C10H14N2O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide typically involves the reaction of 3-(methylsulfonamido)aniline with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a halide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)acetamide: Similar structure but lacks the methylsulfonamido group.

    N-(3-Methylsulfonamido)phenyl)acetamide: Similar structure but lacks the methoxy group.

Uniqueness

2-Methoxy-N-(3-(methylsulfonamido)phenyl)acetamide is unique due to the presence of both the methoxy and methylsulfonamido groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-methoxyacetamide

InChI

InChI=1S/C10H14N2O4S/c1-16-7-10(13)11-8-4-3-5-9(6-8)12-17(2,14)15/h3-6,12H,7H2,1-2H3,(H,11,13)

InChI Key

JEYLGZTZIHZFCY-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C

Origin of Product

United States

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